molecular formula C17H11ClN2O5 B5125738 3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione

3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione

Cat. No.: B5125738
M. Wt: 358.7 g/mol
InChI Key: AXXNBVSGZQZUBY-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, chlorinated pyrroles, and nitrophenols. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, toluene, or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the chloro group may result in various substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-methylphenyl)-4-(4-aminophenoxy)pyrrole-2,5-dione
  • 3-Chloro-1-(2-methylphenyl)-4-(4-methoxyphenoxy)pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-1-(2-methylphenyl)-4-(4-nitrophenoxy)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c1-10-4-2-3-5-13(10)19-16(21)14(18)15(17(19)22)25-12-8-6-11(7-9-12)20(23)24/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNBVSGZQZUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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